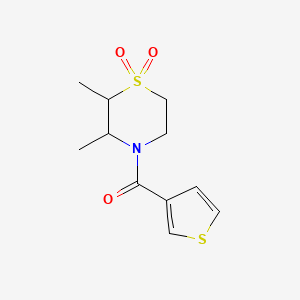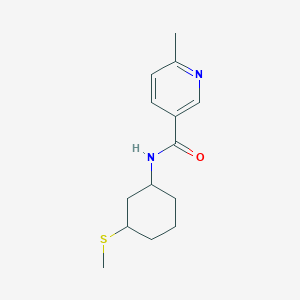![molecular formula C13H13F6NOS B7594139 1-[3,3-Bis(trifluoromethyl)pyrrolidin-1-yl]-3-thiophen-3-ylpropan-1-one](/img/structure/B7594139.png)
1-[3,3-Bis(trifluoromethyl)pyrrolidin-1-yl]-3-thiophen-3-ylpropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3,3-Bis(trifluoromethyl)pyrrolidin-1-yl]-3-thiophen-3-ylpropan-1-one, commonly known as TFMPP, is a synthetic compound that belongs to the class of piperazines. It was first synthesized in the 1970s and has since then gained popularity as a recreational drug. However, TFMPP has also been studied for its potential applications in scientific research due to its unique properties.
Wirkmechanismus
TFMPP acts as a partial agonist of the serotonin receptor 5-HT1B and 5-HT2C. It also has affinity for the dopamine D2 receptor. The exact mechanism of action of TFMPP is not fully understood, but it is thought to modulate the release of neurotransmitters such as serotonin and dopamine, leading to changes in behavior and mood.
Biochemical and Physiological Effects:
TFMPP has been shown to induce a range of behavioral and physiological effects in animal studies. These effects include changes in locomotor activity, anxiety-like behavior, and alterations in cognitive function. TFMPP has also been shown to affect body temperature and heart rate.
Vorteile Und Einschränkungen Für Laborexperimente
TFMPP has several advantages as a research tool. It has a high affinity for specific receptors and can be used to study the effects of serotonin and dopamine on behavior and cognition. However, TFMPP also has limitations, including its potential for abuse and its effects on multiple receptors, which can complicate the interpretation of results.
Zukünftige Richtungen
1. Investigating the role of TFMPP in the development of psychiatric disorders.
2. Studying the effects of TFMPP on different brain regions and neurotransmitter systems.
3. Developing new compounds based on the structure of TFMPP with improved selectivity and potency.
4. Investigating the potential therapeutic applications of TFMPP in the treatment of psychiatric disorders.
5. Studying the long-term effects of TFMPP on behavior and cognition.
6. Investigating the potential use of TFMPP as a tool for studying the mechanisms of addiction.
7. Developing new methods for synthesizing TFMPP with improved yields and purity.
8. Investigating the pharmacokinetics and metabolism of TFMPP in humans.
9. Studying the effects of TFMPP on gene expression and protein synthesis in the brain.
10. Investigating the potential use of TFMPP as a diagnostic tool for psychiatric disorders.
Synthesemethoden
TFMPP can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the use of various reagents and catalysts to form the final product. The purity of the final product can be improved through recrystallization and chromatography techniques.
Wissenschaftliche Forschungsanwendungen
TFMPP has been studied for its potential applications in various scientific fields such as pharmacology, neuroscience, and toxicology. It has been found to interact with various receptors in the brain and can be used to study the mechanisms of these receptors. TFMPP has also been used as a tool to study the effects of serotonin on behavior and cognitive function.
Eigenschaften
IUPAC Name |
1-[3,3-bis(trifluoromethyl)pyrrolidin-1-yl]-3-thiophen-3-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F6NOS/c14-12(15,16)11(13(17,18)19)4-5-20(8-11)10(21)2-1-9-3-6-22-7-9/h3,6-7H,1-2,4-5,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIGYKGKBFSAFPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(C(F)(F)F)C(F)(F)F)C(=O)CCC2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F6NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3,3-Bis(trifluoromethyl)pyrrolidin-1-yl]-3-thiophen-3-ylpropan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2,3-Dimethylthiomorpholin-4-yl)-[2-(methoxymethyl)phenyl]methanone](/img/structure/B7594065.png)
![(2,3-Dimethylthiomorpholin-4-yl)-(3-methyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methanone](/img/structure/B7594068.png)


![3-(oxolan-2-yl)-N-[2,2,2-trifluoro-1-(4-fluorophenyl)ethyl]propanamide](/img/structure/B7594093.png)
![3-[(5-methyl-1,2-oxazol-3-yl)methyl]-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-one](/img/structure/B7594102.png)






![2-Azabicyclo[2.2.1]heptan-2-yl-(2-ethoxypyridin-4-yl)methanone](/img/structure/B7594140.png)
![2-(3,4-dihydro-2H-chromen-4-yl)-N-[(2-methoxypyridin-4-yl)methyl]acetamide](/img/structure/B7594148.png)